molecular formula C17H12N2O2 B1681956 TC-Dapk 6 CAS No. 315694-89-4

TC-Dapk 6

Cat. No. B1681956
CAS RN: 315694-89-4
M. Wt: 276.29 g/mol
InChI Key: GFGMISOSPOPSHN-NOCYUORASA-N
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Description

TC-Dapk 6 is a potent and selective inhibitor of Death-associated Protein Kinase 1 (DAPK1) . It is an ATP-competitive inhibitor with IC50 values of 69 and 225 nM for DAPK1 and DAPK3 respectively .


Molecular Structure Analysis

The molecular formula of this compound is C17H12N2O2 . Its molecular weight is 276.29 .


Chemical Reactions Analysis

This compound is an ATP-competitive inhibitor . It displays selectivity for DAPK1 over a range of 48 other kinases .


Physical And Chemical Properties Analysis

This compound is soluble to 50 mM in DMSO .

Scientific Research Applications

Tumor Suppression and Apoptosis Induction

TC-Dapk 6, associated with Death-associated protein kinase (DAPK), plays a crucial role in tumor suppression and apoptosis induction. The tumor suppressor function of DAPK has been observed in various studies, where it acts as an apoptosis inducer. For instance, DAPK was found to be activated after TCR stimulation and negatively regulated T cell activation, significantly affecting T cell proliferation and IL-2 production. This illustrates DAPK's role in modulating immune responses and potentially suppressing tumor growth (Chuang et al., 2008).

Cardiovascular Health

Research indicates that DAPK1, linked to this compound, plays a role in protecting against myocardial injury. In a study using a rat model of acute myocardial infarction (AMI), DAPK1 expression was significantly higher in AMI rats compared to controls. The use of this compound reduced inflammation and oxidative stress in myocardial tissue, suggesting a therapeutic potential of DAPK1 inhibitors in cardiovascular diseases (Zhang et al., 2022).

Lung Health and Injury

DAPK1 is also implicated in lung health, particularly in the context of acute lung injury (ALI). A study showed that DAPK1 expression was involved in LPS-induced mice acute lung injury by modulating NF-κB p65 and the production of inflammatory mediators. This suggests that DAPK1 might be a potential target for the treatment of ALI and related conditions (Liu et al., 2017).

Ribosomal Protein Phosphorylation and Translation Regulation

DAPK has been identified as phosphorylating mammalian ribosomal protein S6, indicating a role in regulating protein synthesis. This activity of DAPK suggests its involvement in cellular processes like neurodegenerative disorders, where regulation of protein synthesis is crucial (Schumacher et al., 2006).

Inflammatory Responses and Cancer

DAPK plays a role in attenuating various inflammatory responses, which is significant considering the link between inflammation and cancer progression. For instance, DAPK knockout mice showed heightened IL-6 and chemokine secretion in response to LPS, indicating that DAPK suppresses lung inflammation and may contribute to tumor-suppressor functions in epithelial carcinogenesis (Nakav et al., 2012).

Interaction with T-Complex Proteins

The interaction between DAPK and T-complex proteins, particularly in the context of spermatogenesis, has been a subject of research. TCP10L, a human transcriptional factor, is expressed specifically in liver and testis and interacts with DAPK-3, which may have crucial roles in spermatogenesis and liver diseases (Yu et al., 2005).

Mechanism of Action

Target of Action

TC-Dapk 6 is a potent, ATP-competitive, and highly selective inhibitor . Its primary targets are Death-associated protein kinase 1 (DAPK1) and Death-associated protein kinase 3 (DAPK3) . These kinases are part of the calcium/calmodulin-regulated serine/threonine protein kinase family, which plays a significant role in various programmed cell death pathways .

Mode of Action

This compound interacts with its targets (DAPK1 and DAPK3) in an ATP-competitive manner . The IC50 values for DAPK1 and DAPK3 are 69 and 225 nM, respectively, when assayed with 10 μM ATP . This suggests that this compound binds to the ATP-binding pocket of these kinases, preventing ATP from binding and thus inhibiting the kinase activity.

Biochemical Pathways

Given that dapk1 and dapk3 are involved in programmed cell death pathways , it can be inferred that this compound, as an inhibitor of these kinases, may impact these pathways

Pharmacokinetics

It is soluble to 50 mm in dmso , which suggests that it could be administered in a solution for in vivo studies

Result of Action

As a potent and selective inhibitor of dapk1 and dapk3 , it can be inferred that this compound may inhibit the activity of these kinases, potentially impacting the programmed cell death pathways in which these kinases are involved

Action Environment

It is worth noting that the storage conditions for this compound are at -20°c for the powder form, and at -80°c for 6 months or -20°c for 1 month for the solvent These conditions suggest that temperature could be an important environmental factor affecting the stability of this compound

Safety and Hazards

TC-Dapk 6 is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(4E)-2-[(E)-2-phenylethenyl]-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17-15(11-14-7-4-10-18-12-14)19-16(21-17)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGMISOSPOPSHN-QCTDOKRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC3=CN=CC=C3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420639
Record name TC-DAPK 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

315694-89-4
Record name TC-DAPK 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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